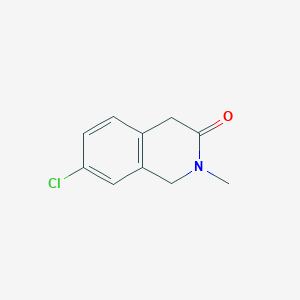![molecular formula C13H14N4O3S B3162294 ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate CAS No. 877052-30-7](/img/structure/B3162294.png)
ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
概要
説明
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate is a chemical compound with the molecular formula C13H14N4O3S and a molecular weight of 306.34 g/mol . This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in various chemical and pharmaceutical applications.
科学的研究の応用
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is used to study the interactions of tetrazole-containing molecules with biological targets. This includes enzyme inhibition studies and receptor binding assays.
作用機序
Target of Action
Compounds with a tetrazole group have been known to target the active site of xanthine oxidase .
Mode of Action
It’s known that tetrazole derivatives can interact with their targets and cause significant changes . For instance, a compound with a tetrazole group was found to act as a mixed-type inhibitor for xanthine oxidase .
Biochemical Pathways
Tetrazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Compounds with a tetrazole group have been associated with various biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, a compound with a tetrazole group was found to show good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions .
生化学分析
Biochemical Properties
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of xanthine oxidase, an enzyme responsible for the production of reactive oxygen species . The interaction between this compound and xanthine oxidase is characterized by a mixed-type inhibition mechanism, indicating that the compound can bind to both the enzyme and the enzyme-substrate complex .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to modulate the activity of signaling pathways involved in oxidative stress and inflammation. By inhibiting xanthine oxidase, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative stress and its associated cellular damage . Additionally, this compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, further enhancing its protective effects on cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. As mentioned earlier, this compound inhibits xanthine oxidase through a mixed-type inhibition mechanism . This interaction not only reduces the production of reactive oxygen species but also influences the activity of other enzymes and proteins involved in oxidative stress responses. Furthermore, this compound has been shown to modulate the expression of genes encoding antioxidant enzymes, such as superoxide dismutase and catalase, thereby enhancing the cellular antioxidant capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of xanthine oxidase and prolonged antioxidant effects . Over time, the compound may undergo metabolic degradation, leading to a gradual decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce oxidative stress and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidative stress and antioxidant defense. This compound interacts with enzymes such as xanthine oxidase and superoxide dismutase, influencing the production and scavenging of reactive oxygen species . Additionally, this compound has been shown to modulate the levels of metabolites involved in these pathways, further contributing to its antioxidant effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in tissues with high oxidative stress, such as the liver and kidneys . The localization of this compound in these tissues enhances its ability to mitigate oxidative damage and protect cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound has been found to localize primarily in the mitochondria, where it exerts its antioxidant effects by inhibiting xanthine oxidase and modulating the expression of mitochondrial antioxidant enzymes . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications .
準備方法
The synthesis of ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate involves several steps. One common method is the reaction of ethyl acetoacetate with 1-phenyl-1H-tetrazole-5-thiol under specific conditions. The reaction typically requires a base, such as sodium ethoxide, and is carried out in an organic solvent like ethanol. The reaction mixture is then heated to reflux, and the product is isolated through filtration and purification techniques .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the carbonyl group to an alcohol or reduce the tetrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the ester group is replaced by other functional groups.
類似化合物との比較
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate can be compared to other tetrazole-containing compounds, such as:
5-Phenyltetrazole: Similar to this compound, 5-phenyltetrazole contains a tetrazole ring but lacks the ester and carbonyl groups.
1-Phenyl-1H-tetrazole-5-thiol: This compound is a precursor in the synthesis of this compound and shares the tetrazole ring and thiol group.
The uniqueness of this compound lies in its combination of the tetrazole ring with ester and carbonyl groups, providing a versatile platform for chemical modifications and applications.
特性
IUPAC Name |
ethyl 3-oxo-4-(1-phenyltetrazol-5-yl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-20-12(19)8-11(18)9-21-13-14-15-16-17(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZXWTBGSXLIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401201998 | |
| Record name | Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877052-30-7 | |
| Record name | Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877052-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)
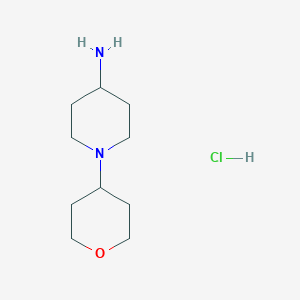

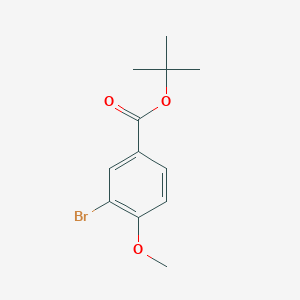

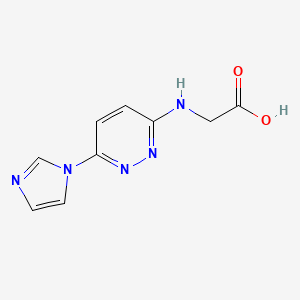
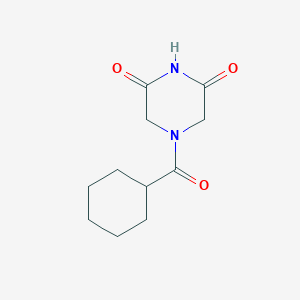
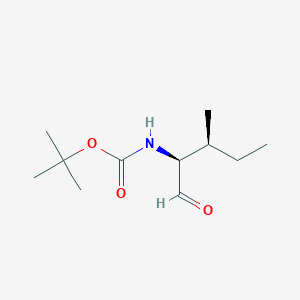
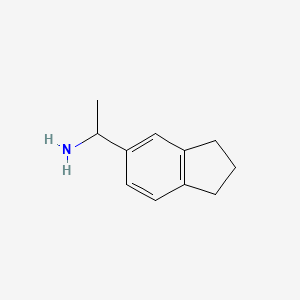

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3162319.png)
